![molecular formula C15H15NO3 B6499578 4-(furan-2-carbonyl)-2-phenylmorpholine CAS No. 946234-18-0](/img/structure/B6499578.png)
4-(furan-2-carbonyl)-2-phenylmorpholine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves reactions with furan-2-carbonyl chloride . For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline . Another study reported the heterocyclization of furan-2-carbonyl isothiocyanate with various nitrogen nucleophiles, resulting in the formation of a new series of heterocycles .Chemical Reactions Analysis
Furan-2-carbonyl compounds can participate in diverse types of reactions. For example, furan-2-carbonyl isothiocyanate underwent addition–cyclization reactions with nitrogen nucleophiles, leading to the formation of novel azines and azoles .Scientific Research Applications
Antiproliferative Activity
4-(furan-2-carbonyl)-2-phenylmorpholine: and its derivatives have shown promising antiproliferative activity against cancer cells. For instance, compound 15 exhibited significant antiproliferative effects against the cervical cancer cell line (HeLa) with an IC50 of 8.81 ± 0.28 µM . Researchers are exploring these compounds as potential candidates for cancer therapy due to their ability to inhibit cell growth.
Antioxidant Properties
Furan-based compounds often possess antioxidant properties. In the case of 4-(furan-2-carbonyl)-2-phenylmorpholine , derivatives such as thiosemicarbazides 3, 10, and 9, as well as triazole derivatives 15, 18, 19, 20, 21, and 22, demonstrated strong lipid peroxidation inhibitory activity . These antioxidants play a crucial role in protecting cells from oxidative damage.
Drug Development
Given the limited number of drugs in clinical use, researchers are actively exploring furan-based compounds for drug development. The novel derivatives synthesized from 4-(furan-2-carbonyl)-2-phenylmorpholine offer potential as new drug agents. Understanding their pharmacokinetic properties and drug-likeness is essential for further development .
Synthetic Chemistry
The synthesis of furan-based compounds involves interesting chemistry. For example, researchers have transformed 3,4,6-tri-O-acetyl-D-glucal into various enantiopure furans using Lewis acids as catalysts . Investigating synthetic routes and optimizing yields is crucial for scalability.
Mechanism of Action
Target of Action
4-(Furan-2-carbonyl)-2-phenylmorpholine primarily targets specific receptors or enzymes within the body. These targets are often associated with the compound’s therapeutic effects. For instance, furan derivatives have been known to interact with various receptors such as GABA receptors, COX-2 enzymes, and opioid receptors .
Mode of Action
The compound interacts with its targets through binding, which can either activate or inhibit the receptor or enzyme. This interaction leads to a cascade of biochemical events. For example, if the compound binds to a GABA receptor, it may enhance the inhibitory effects of GABA, leading to a calming effect on the nervous system .
Biochemical Pathways
Upon binding to its target, 4-(Furan-2-carbonyl)-2-phenylmorpholine can influence several biochemical pathways. For instance, if it inhibits COX-2 enzymes, it can reduce the production of prostaglandins, which are involved in inflammation and pain. This can lead to anti-inflammatory and analgesic effects .
Pharmacokinetics
The pharmacokinetics of 4-(Furan-2-carbonyl)-2-phenylmorpholine involves its absorption, distribution, metabolism, and excretion (ADME). The furan ring in its structure enhances its solubility and bioavailability. The compound is likely absorbed in the gastrointestinal tract, distributed through the bloodstream, metabolized in the liver, and excreted via the kidneys .
Result of Action
At the molecular level, the compound’s action results in the modulation of receptor activity or enzyme inhibition. This can lead to various cellular effects such as reduced inflammation, decreased pain perception, or altered neurotransmitter release. These effects contribute to the compound’s therapeutic benefits .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of 4-(Furan-2-carbonyl)-2-phenylmorpholine. For instance, extreme pH levels can affect the compound’s stability, while high temperatures might accelerate its degradation. Additionally, interactions with other drugs or dietary components can alter its bioavailability and effectiveness .
properties
IUPAC Name |
furan-2-yl-(2-phenylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-15(13-7-4-9-18-13)16-8-10-19-14(11-16)12-5-2-1-3-6-12/h1-7,9,14H,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNAUZXTCVIJPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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